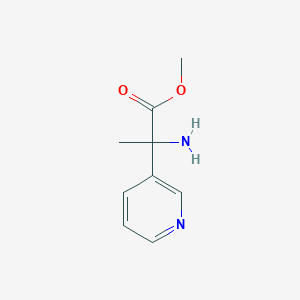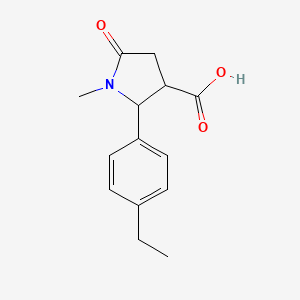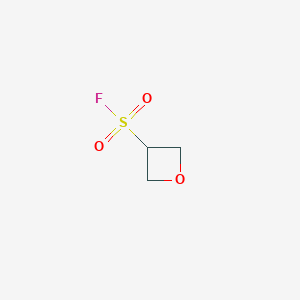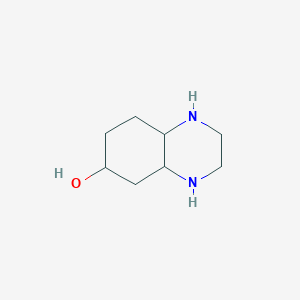
Decahydroquinoxalin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydroquinoxalin-6-ol is a heterocyclic organic compound with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol It is a derivative of quinoxaline, characterized by the presence of a hydroxyl group at the 6th position of the decahydroquinoxaline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoxalin-6-ol typically involves the reduction of quinoxaline derivatives. One common method includes the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction conditions often involve moderate temperatures and pressures to ensure complete reduction while maintaining the integrity of the hydroxyl group.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance efficiency and yield. The process involves the same catalytic hydrogenation but on a larger scale, with optimized reaction parameters to ensure consistent product quality and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: Decahydroquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts under hydrogen gas.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation reactions.
Major Products:
Oxidation: Formation of quinoxalinone derivatives.
Reduction: Formation of fully saturated decahydroquinoxaline.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Decahydroquinoxalin-6-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of decahydroquinoxalin-6-ol is primarily related to its interaction with biological targets. It can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications. The hydroxyl group at the 6th position plays a crucial role in its binding affinity and specificity towards molecular targets . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the hydroxyl group, with broader applications in medicinal chemistry.
Isoquinoline: Another heterocyclic compound with similar structural features but different biological activities.
Quinoline: Known for its use in antimalarial drugs and other pharmaceuticals.
Uniqueness: Decahydroquinoxalin-6-ol is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C8H16N2O |
|---|---|
Peso molecular |
156.23 g/mol |
Nombre IUPAC |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxalin-6-ol |
InChI |
InChI=1S/C8H16N2O/c11-6-1-2-7-8(5-6)10-4-3-9-7/h6-11H,1-5H2 |
Clave InChI |
LZZLBWVZEKNFNL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(CC1O)NCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



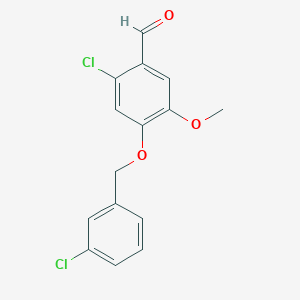
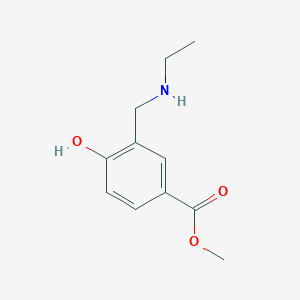

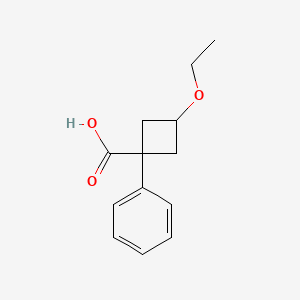
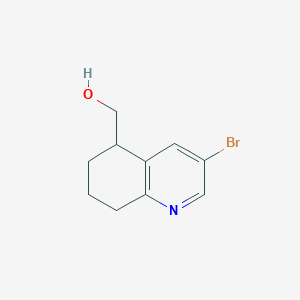
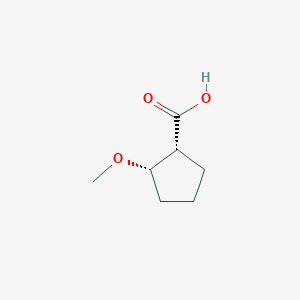
![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
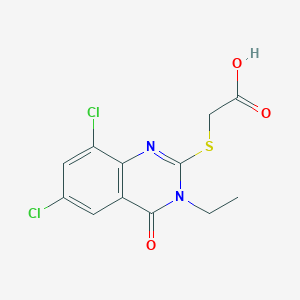
![(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B13004524.png)

